molecular formula C8H12F2O3 B6609563 2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid CAS No. 2293409-22-8

2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid

Cat. No.: B6609563
CAS No.: 2293409-22-8
M. Wt: 194.18 g/mol
InChI Key: XMHJVOAJSXHEBM-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocyclobutyl)-2-methoxypropanoic acid is a fluorinated organic compound with potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in its structure can significantly alter its chemical and physical properties, making it a compound of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid typically involves the introduction of fluorine atoms into a cyclobutane ring, followed by functionalization to introduce the methoxy and propanoic acid groups. One common method involves the cyclopropanation of a suitable precursor, followed by fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclobutyl)-2-methoxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(3,3-Difluorocyclobutyl)-2-methoxypropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including as a modulator of specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by altering the electronic distribution and steric properties. This can lead to modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-Difluorocyclobutyl)acetic acid
  • 2-(3,3-Difluorocyclobutyl)ethanol
  • 2-(3,3-Difluorocyclobutyl)amine

Uniqueness

2-(3,3-Difluorocyclobutyl)-2-methoxypropanoic acid is unique due to the presence of both methoxy and propanoic acid groups, which can impart distinct chemical and biological properties. The combination of these functional groups with the fluorinated cyclobutane ring makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O3/c1-7(13-2,6(11)12)5-3-8(9,10)4-5/h5H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHJVOAJSXHEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(C1)(F)F)(C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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